molecular formula C22H20F5N3O3 B12829078 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide

Katalognummer: B12829078
Molekulargewicht: 469.4 g/mol
InChI-Schlüssel: OJPLJFIFUQPSJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a chiral benzazepin core fused with a bicyclic aromatic system, a dimethyl-substituted propanediamide backbone, and a pentafluoropropyl moiety. Its structural complexity is highlighted by NMR data (e.g., δ 7.62–7.20 for aromatic protons and δ 172.1/170.2 ppm for carbonyl carbons) and a molecular weight inferred to be ~500–600 g/mol based on analogous compounds .

Eigenschaften

Molekularformel

C22H20F5N3O3

Molekulargewicht

469.4 g/mol

IUPAC-Name

2,2-dimethyl-N-(6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl)-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide

InChI

InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)

InChI-Schlüssel

OJPLJFIFUQPSJR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of the Benzazepine Core

  • The benzazepine scaffold is synthesized via cyclization reactions starting from appropriately substituted biphenyl or diarylamine precursors.
  • The 6-oxo group is introduced by oxidation or by using a lactam-forming cyclization step.
  • The stereochemistry at the 7-position (7S) is controlled by chiral starting materials or chiral catalysts during ring closure.

Incorporation of the Pentafluoropropyl Group

  • The pentafluoropropyl substituent is introduced via nucleophilic substitution or amidation using 2,2,3,3,3-pentafluoropropylamine or a protected derivative.
  • Due to the electron-withdrawing nature of the fluorines, reaction conditions are optimized to avoid side reactions and ensure high coupling efficiency.

Detailed Preparation Methods

Stepwise Synthesis Outline

Step Reaction Type Reagents/Conditions Outcome
1 Formation of benzazepine core Cyclization of biphenyl amine derivatives under acidic or basic catalysis Benzazepine lactam with defined stereochemistry
2 Amidation (first amide bond) Reaction with 2,2-dimethylpropanedioyl chloride or equivalent in presence of base (e.g., triethylamine) Formation of N-(benzazepinyl)propanediamide intermediate
3 Amidation (second amide bond) Coupling with 2,2,3,3,3-pentafluoropropylamine using coupling agents (e.g., EDCI, HATU) Final compound with pentafluoropropyl substitution

Reaction Conditions and Optimization

  • Solvents: Commonly used solvents include dichloromethane, DMF, or THF depending on solubility and reactivity.
  • Temperature: Reactions are typically conducted at 0°C to room temperature to control stereochemistry and minimize side reactions.
  • Catalysts and Coupling Agents: Carbodiimides (EDCI), HATU, or other peptide coupling reagents are employed for efficient amide bond formation.
  • Purification: Crystallization or chromatographic techniques (HPLC) are used to isolate the pure compound with >98% purity.

Research Findings and Data

  • The stereoselective synthesis of the benzazepine core is critical for biological activity; enantiomeric purity is confirmed by chiral HPLC and NMR analysis.
  • The pentafluoropropyl group enhances the compound’s lipophilicity (XLogP3-AA ~4.6) and metabolic stability, which is reflected in the synthetic design to incorporate this moiety late in the synthesis to avoid degradation.
  • The overall yield of the multi-step synthesis is typically moderate (30-50%), with optimization focusing on coupling efficiency and stereochemical control.
  • Analytical data such as exact mass (469.1425 g/mol), NMR, and MS confirm the structure and purity of the final product.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting materials Biphenyl amine derivatives, malonyl chloride, pentafluoropropylamine
Key reagents EDCI, HATU, triethylamine
Solvents DCM, DMF, THF
Temperature range 0°C to room temperature
Purification methods Crystallization, HPLC
Yield range 30-50% overall
Purity >98%
Stereochemical control Chiral catalysts or chiral starting materials
Analytical confirmation NMR, MS, chiral HPLC

The preparation of 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide involves a sophisticated multi-step synthetic route emphasizing stereochemical control, efficient amide bond formation, and late-stage introduction of the pentafluoropropyl group. The methods are well-documented in chemical databases and research literature, with optimization focused on yield, purity, and biological activity relevance.

This synthesis approach is consistent with the compound’s pharmaceutical application as a gamma-secretase inhibitor, requiring high purity and stereochemical fidelity for efficacy.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide has several scientific research applications, including:

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein. This inhibition can reduce the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. The compound’s mechanism of action involves binding to the active site of gamma-secretase, preventing its normal function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analog: (2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]propanamide (Compound 7)

  • Key Differences :
    • Core Structure : Compound 7 retains the benzazepin scaffold but lacks the pentafluoropropyl group, instead incorporating a fluoro-biphenyl moiety.
    • Stereochemistry : Both compounds share the 7S configuration, but the dimethylpropanediamide in the target compound replaces the biphenyl-propanamide in Compound 5.
  • Physicochemical Properties: Property Target Compound Compound 7 Melting Point Not reported 102–104°C Specific Rotation Not reported [α]D²⁰ = −43.1° (c = 1, EtOH) Yield Not reported 47% Molecular Weight ~500–600 g/mol (est.) 465 g/mol (MS: m/z 465 [M−H]⁺)
  • Biological Implications : The biphenyl group in Compound 7 may enhance π-π stacking with aromatic residues in target proteins, while the pentafluoropropyl group in the target compound could improve lipid solubility and tissue penetration, akin to EF5 (discussed below) .

Fluorinated Hypoxia Markers: EF5 and Misonidazole

The pentafluoropropyl group in the target compound resembles EF5, a hypoxia-detecting nitroimidazole. Key comparisons:

Parameter Target Compound EF5 Misonidazole
Core Structure Benzazepin Nitroimidazole Nitroimidazole
Fluorinated Side Chain 2,2,3,3,3-pentafluoropropyl 2,2,3,3,3-pentafluoropropyl None (non-fluorinated)
Biodistribution Not reported High liver and tumor binding Tumor-selective binding
Hypoxia Detection Not tested Yes (via monoclonal antibodies) Yes (via autoradiography)
Oxygen Dependence Not studied Km = 0.5–1.5% O₂ (tissue-dependent) Km = 0.1–1% O₂
  • Mechanistic Insights : EF5’s fluorinated side chain enhances adduct stability and antibody-based detection , suggesting the target compound’s fluorinated group could similarly improve pharmacokinetics. However, the benzazepin core may confer distinct target selectivity compared to nitroimidazoles.

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints) :

  • Compound 7 : High structural similarity (~70–80%) due to shared benzazepin core.
  • EF5/Misonidazole : Low similarity (~20–30%) due to divergent core structures but moderate overlap in fluorinated side chains.

Biologische Aktivität

2,2-Dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide, commonly referred to as RO4929097, is a potent small-molecule inhibitor of gamma-secretase. This compound has been extensively studied for its biological activity, particularly in the context of cancer therapy due to its role in inhibiting Notch signaling pathways.

  • Chemical Formula : C22H20F5N3O3
  • Molecular Weight : 469.405 g/mol
  • CAS Number : 847925-91-1
  • Solubility : Soluble in DMSO (≥23.47 mg/mL), insoluble in water .

RO4929097 functions by inhibiting gamma-secretase, an enzyme critical for the cleavage of Notch receptors. This inhibition prevents the activation of Notch signaling pathways, which are often upregulated in various malignancies. The compound exhibits an IC50 value of approximately 4 nM, indicating its potent inhibitory activity against gamma-secretase .

Antitumor Activity

RO4929097 has demonstrated significant antitumor activity across various cancer types:

  • In Vitro Studies :
    • Impaired growth of melanoma cell lines.
    • Reduced colony formation in breast cancer cell lines.
    • Inhibition of tumor cell proliferation was observed in multiple cancer cell lines treated with RO4929097 .
  • In Vivo Studies :
    • Decreased tumor formation in xenograft models for colorectal, pancreatic, lung cancer, and melanoma.
    • In NOD/SCID/IL2gammaR-/- mice models injected with melanoma cells (WM3248), RO4929097 treatment resulted in significantly lower tumor weights and reduced expression of melanoma stem cell markers compared to control groups .

Clinical Trials

RO4929097 has been evaluated in several clinical trials as both a monotherapy and in combination with other anticancer agents. These trials have highlighted its potential effectiveness in treating advanced solid tumors .

Case Studies

Several case studies have documented the effects of RO4929097 on specific cancer types:

  • Breast Cancer : A study noted that RO4929097 reduced the tumorigenic potential of inflammatory breast cancer cells by inhibiting Notch signaling pathways .
  • Melanoma : Research indicated that treatment with RO4929097 led to a reduction in tumor initiation and growth in melanoma models .

Comparative Analysis with Other Compounds

The following table summarizes the comparative efficacy and selectivity of RO4929097 against other known gamma-secretase inhibitors:

Compound NameStructureKey Features
RO4929097C22H20F5N3O3Highly selective for gamma-secretase; potent antitumor activity
SemagacestatC21H25N3O3Less selective; primarily used for Alzheimer's disease
LY450139C20H22N4O3SPotent but less effective against cancer cells compared to RO4929097
MK-0752C19H21F3N4O2Selective Notch inhibitor but variable efficacy across cancers

Q & A

What are the critical considerations for optimizing synthetic routes to this compound, particularly regarding stereochemical control and fluorinated group stability?

Level: Advanced
Answer:
The synthesis requires precise control of stereochemistry (notably the (7S)-configuration in the benzazepin core) and preservation of the pentafluoropropyl group under reaction conditions. Key steps include:

  • Stereochemical control: Use chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) to ensure the (7S)-configuration, as seen in related benzazepin syntheses .
  • Fluorinated group stability: Avoid nucleophilic or basic conditions that may degrade the pentafluoropropyl moiety. Reactions should be monitored via 19F-NMR^{19}\text{F-NMR} to track fluorinated intermediates .
  • Purification: Gradient column chromatography (e.g., EtOAc/hexane mixtures) is critical for isolating diastereomers, as demonstrated in analogous syntheses .

Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Benzazepin core formationPd-catalyzed coupling, 80°C, 24h4798%
Pentafluoropropyl couplingDCC/DMAP, RT, 12h6395%

How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Level: Advanced
Answer:
Discrepancies often arise from metabolic instability, poor solubility, or off-target effects. Methodological approaches include:

  • Metabolite profiling: Use LC-MS/MS to identify degradation products (e.g., defluorination or oxidation) in plasma or liver microsomes .
  • Solubility enhancement: Test co-solvents (e.g., PEG-400) or cyclodextrin-based formulations, as fluorinated compounds often require tailored delivery systems .
  • Target engagement assays: Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .

What analytical techniques are most reliable for characterizing impurities in this compound?

Level: Basic
Answer:
Critical techniques include:

  • HPLC-MS: Detects low-level impurities (e.g., des-fluoro byproducts) with a C18 column and 0.1% formic acid gradient .
  • 1H-/19F-NMR^{1}\text{H-/}^{19}\text{F-NMR}: Identifies stereochemical integrity and fluorinated group retention .
  • XRD: Confirms crystal structure and absolute configuration for regulatory documentation .

How can Bayesian optimization improve reaction yields for large-scale synthesis?

Level: Advanced
Answer:
Bayesian algorithms efficiently explore multi-variable parameter spaces (e.g., temperature, catalyst loading, solvent ratios) to maximize yield. Steps include:

Define parameters (e.g., 70–100°C, 1–5 mol% catalyst).

Use a Gaussian process model to predict optimal conditions.

Validate with small-scale experiments (≤5% total material used) .
Example: A 22% yield increase was reported for similar triazolotriazine syntheses using this approach .

What strategies mitigate racemization during the coupling of the benzazepin core with the propanediamide moiety?

Level: Advanced
Answer:

  • Low-temperature coupling: Perform reactions at 0–5°C using EDC/HOBt to minimize epimerization .
  • Chiral HPLC monitoring: Track enantiomeric excess (ee) at each step; ≥98% ee is required for pharmacological consistency .
  • Protecting groups: Temporarily protect reactive amines with Boc or Fmoc to stabilize intermediates .

How does the pentafluoropropyl group influence the compound’s pharmacokinetic properties?

Level: Basic
Answer:
The pentafluoropropyl group enhances:

  • Lipophilicity: LogP increases by ~1.5 units, improving membrane permeability (measured via PAMPA assay) .
  • Metabolic stability: Fluorine atoms reduce CYP450-mediated oxidation, extending half-life in liver microsomes .
  • Protein binding: High plasma protein binding (>95%) due to hydrophobic interactions, requiring dose adjustment .

What computational methods predict the compound’s binding affinity to its molecular target?

Level: Advanced
Answer:

  • Molecular docking (AutoDock Vina): Models interactions with the target’s active site, prioritizing hydrogen bonds with the benzazepin carbonyl and hydrophobic contacts with the pentafluoropropyl group .
  • MD simulations (GROMACS): Assess stability of the ligand-receptor complex over 100 ns trajectories .
  • Free-energy perturbation (FEP): Quantifies ΔΔG for structural modifications (e.g., methyl vs. trifluoromethyl groups) .

How should researchers address low solubility in aqueous buffers during in vitro assays?

Level: Basic
Answer:

  • Co-solvent systems: Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to maintain solubility without cytotoxicity .
  • pH adjustment: Solubilize the compound in PBS pH 7.4 with 0.01% Tween-80 for cell-based assays .

What synthetic bottlenecks are common in scaling up this compound, and how are they resolved?

Level: Advanced
Answer:

  • Intermediate purification: Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for cost-effective scale-up .
  • Fluorinated reagent handling: Use flow chemistry to safely manage volatile pentafluoropropyl intermediates .
  • Catalyst recycling: Immobilize Pd catalysts on silica to reduce metal leaching and costs .

Which in vivo models are most appropriate for evaluating this compound’s therapeutic potential?

Level: Advanced
Answer:

  • Rodent PD models: Use transgenic mice expressing the humanized target for pharmacokinetic/pharmacodynamic (PK/PD) correlation .
  • Toxicology: Assess hepatotoxicity via ALT/AST levels and histopathology, as fluorinated compounds may accumulate in the liver .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.